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3-Ethoxy-2-methyl-3-oxopropanoic acid
Overview
Description
3-Ethoxy-2-methyl-3-oxopropanoic acid is an organic compound with the molecular formula C6H10O4. It is a derivative of propanoic acid, featuring an ethoxy group and a methyl group attached to the central carbon atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-methyl-3-oxopropanoic acid typically involves the esterification of ethyl acetoacetate with methanol, followed by hydrolysis. The reaction conditions often include the use of acid or base catalysts to facilitate the esterification and hydrolysis processes. The reaction can be summarized as follows:
Esterification: Ethyl acetoacetate reacts with methanol in the presence of an acid catalyst to form the ester intermediate.
Hydrolysis: The ester intermediate is then hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of the compound at a larger scale.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2-methyl-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Organic Synthesis
3-Ethoxy-2-methyl-3-oxopropanoic acid serves as an important intermediate in organic synthesis. It is utilized in the production of various chemical compounds due to its unique functional groups, which allow for diverse reactivity patterns such as oxidation, reduction, and substitution reactions .
Table 1: Summary of Chemical Reactions Involving this compound
Reaction Type | Products | Common Reagents |
---|---|---|
Oxidation | Carboxylic acids | Potassium permanganate, chromium trioxide |
Reduction | Alcohol derivatives | Sodium borohydride, lithium aluminum hydride |
Substitution | Halogenated derivatives | Thionyl chloride, phosphorus tribromide |
Biological Applications
Research has indicated that this compound may play a role in metabolic pathways and could act as a biomarker in certain biological processes. Its potential therapeutic applications are being explored, particularly in drug development where it acts as a precursor for pharmaceutical compounds .
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of various compounds, including derivatives of this compound, it was found to exhibit differing levels of cytotoxicity across various cancer cell lines (HepG2, HCT116, RPMI 8226). The half-maximal inhibitory concentration (IC50) values were determined using the Fluorometric Microculture Cytotoxicity Assay (FMCA), showcasing its potential as a therapeutic agent .
Table 2: IC50 Values for Compounds in Different Cell Lines
Compound | HepG2 (nM) | HCT116 (nM) | RPMI 8226 (nM) |
---|---|---|---|
MMAE | 0.52 | 6.5 | 0.47 |
Azastatin-OMe | 20 | 170 | 9.8 |
Doxorubicin | 400 | 440 | 49 |
Industrial Applications
In the industrial sector, this compound is utilized in the production of specialty chemicals and serves as a building block for complex molecules. Its versatility in chemical reactions makes it valuable for synthesizing various industrial products .
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-methyl-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, influencing biochemical reactions within cells. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A precursor in the synthesis of 3-Ethoxy-2-methyl-3-oxopropanoic acid.
Methyl acetoacetate: Similar in structure but with a methyl group instead of an ethoxy group.
3-Methoxy-2-methyl-3-oxopropanoic acid: Similar structure with a methoxy group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties
Biological Activity
3-Ethoxy-2-methyl-3-oxopropanoic acid (C6H10O4) is an organic compound characterized by the presence of an ethoxy group and a methyl group attached to a central carbon atom. This compound has garnered attention in various scientific fields due to its unique structural properties and potential biological activities.
- Molecular Formula: C6H10O4
- CAS Number: 2985-33-3
- Structural Features: The compound contains an ethoxy group (-OCH2CH3) and a keto group (C=O), which contribute to its reactivity and biological interactions.
Biological Activity
Research into the biological activity of this compound has revealed several potential therapeutic applications, particularly in the fields of oncology and antimicrobial research.
The biological effects of this compound are believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors. Notably, it may act as an inhibitor or activator of various biochemical pathways, influencing cellular processes such as proliferation and apoptosis.
Anticancer Activity
Studies have indicated that this compound may possess anticancer properties. It has been observed to inhibit the activity of Class I PI3-kinase enzymes, which are implicated in cancer cell proliferation. This inhibition could potentially lead to reduced tumor growth in various cancer models .
Antimicrobial Properties
In addition to its anticancer effects, the compound has been investigated for its antimicrobial activity. Preliminary studies suggest that it may exhibit efficacy against certain bacterial strains, although further research is needed to elucidate the precise mechanisms involved .
Case Studies
- In Vitro Studies on Cancer Cell Lines:
- Antimicrobial Efficacy Testing:
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ethyl Acetoacetate | Similar keto structure | Precursor in synthesis |
Methyl Acetoacetate | Methyl instead of ethoxy | Similar biological activities |
3-Methoxy-2-methyl-3-oxopropanoic acid | Methoxy group instead of ethoxy | Potentially similar activities |
Properties
IUPAC Name |
3-ethoxy-2-methyl-3-oxopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-3-10-6(9)4(2)5(7)8/h4H,3H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGOCDRDNZNRMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80304412 | |
Record name | methylmalonic acid monoethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80304412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2985-33-3 | |
Record name | 2985-33-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165647 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methylmalonic acid monoethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80304412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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